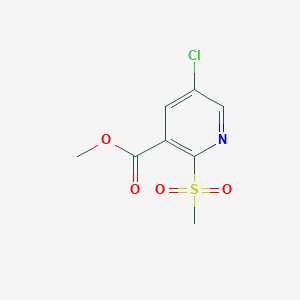
3-(diméthylamino)-1-(2-fluoro-1,1'-biphényl-4-yl)prop-2-én-1-one
Vue d'ensemble
Description
3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones This compound features a dimethylamino group, a biphenyl structure with a fluorine atom, and a propenone moiety
Applications De Recherche Scientifique
3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of materials with specific properties, such as polymers or coatings.
Méthodes De Préparation
The synthesis of 3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-1,1’-biphenyl-4-carbaldehyde and dimethylamine.
Condensation Reaction: The key step involves a condensation reaction between 2-fluoro-1,1’-biphenyl-4-carbaldehyde and dimethylamine in the presence of a base, such as sodium hydroxide, to form the desired enone.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a controlled temperature to ensure optimal yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the enone to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Addition: The enone moiety can undergo addition reactions with nucleophiles, such as Grignard reagents, to form various addition products.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The dimethylamino group and the enone moiety play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
3-(Dimethylamino)-1-(biphenyl-4-yl)prop-2-en-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(Dimethylamino)-1-(2-chloro-1,1’-biphenyl-4-yl)prop-2-en-1-one: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
3-(Dimethylamino)-1-(2-methyl-1,1’-biphenyl-4-yl)prop-2-en-1-one: Features a methyl group, which can influence its steric and electronic characteristics.
The uniqueness of 3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one lies in the presence of the fluorine atom, which can enhance its stability, reactivity, and potential biological activity compared to its analogs.
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-fluoro-4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-19(2)11-10-17(20)14-8-9-15(16(18)12-14)13-6-4-3-5-7-13/h3-12H,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFSJPDKGCMCOA-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1394394.png)
![[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1394395.png)


![Tert-butyl 4-{(4S)-4-[(1S)-1-methylpropyl]-2-oxo-1,3-oxazolidin-3-YL}piperidine-1-carboxylate](/img/structure/B1394400.png)
![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol](/img/structure/B1394401.png)




![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)
